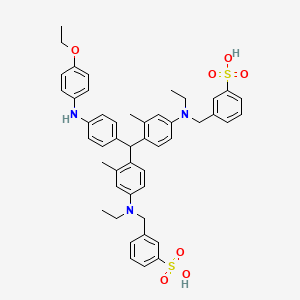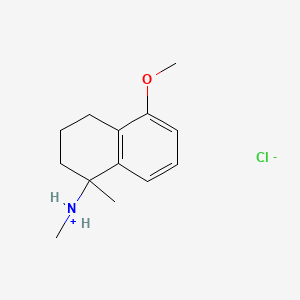
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride: is a chemical compound with a complex structure that includes a naphthalene ring system, a methoxy group, and a tetrahydro configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with 1-naphthylamine.
Dimethylation: The amine group is dimethylated using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.
Tetrahydro Configuration: The tetrahydro configuration is achieved through hydrogenation using a palladium or platinum catalyst under high pressure.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used for the dimethylation and methoxylation steps.
Catalytic Hydrogenation: High-pressure hydrogenation reactors are employed for the tetrahydro configuration.
Purification: The product is purified using crystallization or chromatography techniques.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can further reduce the naphthalene ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Fully reduced naphthalene derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Applications De Recherche Scientifique
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Binding: The methoxy and dimethyl groups play a crucial role in binding to the target sites, enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthylamine, N,N-dimethyl-: Similar structure but lacks the methoxy and tetrahydro configuration.
1-Naphthylamine, 5,6,7,8-tetrahydro-: Similar tetrahydro configuration but lacks the dimethyl and methoxy groups.
N,N-Dimethyl-1-naphthylamine: Similar dimethylation but lacks the methoxy and tetrahydro configuration.
Uniqueness
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is unique due to its combination of methoxy, dimethyl, and tetrahydro groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propriétés
Numéro CAS |
64037-88-3 |
|---|---|
Formule moléculaire |
C13H20ClNO |
Poids moléculaire |
241.76 g/mol |
Nom IUPAC |
(5-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl)-methylazanium;chloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(14-2)9-5-6-10-11(13)7-4-8-12(10)15-3;/h4,7-8,14H,5-6,9H2,1-3H3;1H |
Clé InChI |
GWBLFOMGTOODAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=C1C=CC=C2OC)[NH2+]C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
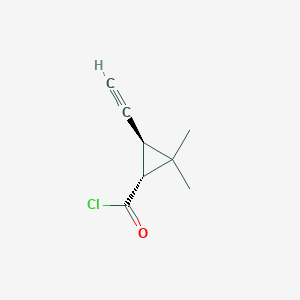
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)
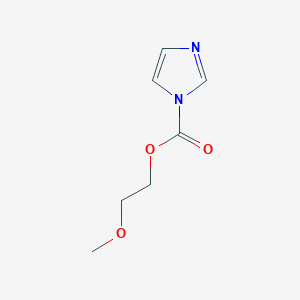
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
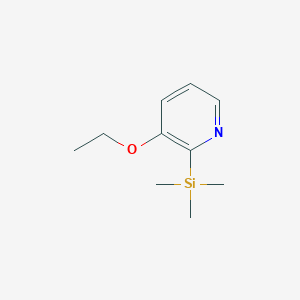
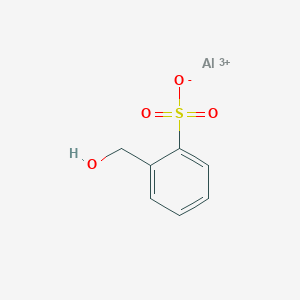
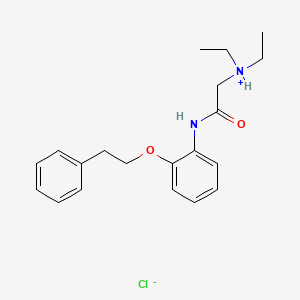
![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)

